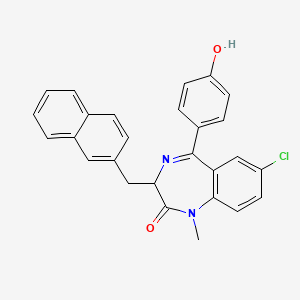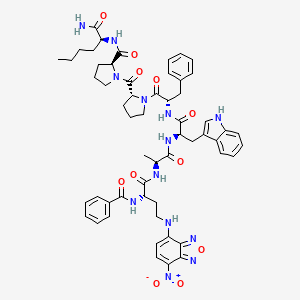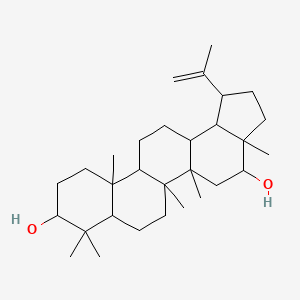
Calenduladiol
Descripción general
Descripción
Calenduladiol is a natural compound found in Calendula officinalis Linn. , commonly known as marigold. This plant has a rich history of usage in traditional medicine, cosmetics, perfumes, dyes, pharmaceutical preparations, and food products. It has been approved for food use and is listed by the Food and Drug Administration (FDA) as generally recognized as safe (GRAS) .
Synthesis Analysis
The synthesis of Calenduladiol involves complex pathways within the marigold plant. While specific synthetic methods are beyond the scope of this analysis, it’s important to note that natural products containing calendula, either as extracts or oils, are intricate mixtures with hundreds of biologically active constituents . These constituents include carotenoids, flavonoids, saponins, sterols, phenolic acids, lipids, amino acids, and carbohydrates.
Aplicaciones Científicas De Investigación
Bioactive Compounds in Calendula officinalis : Calendula officinalis contains bioactive triterpenoid monoesters, including calenduladiol. These compounds have been quantitatively analyzed using high-performance liquid chromatography, highlighting the significant presence of calenduladiol in certain varieties of Calendula officinalis (Neukirch et al., 2004).
Wound Healing and Anti-Inflammatory Properties : Calendula officinalis, including calenduladiol, has been shown to have wound healing and anti-inflammatory effects. Studies on animal models have demonstrated the positive impact of Calendula officinalis on the inflammatory and proliferative phases of the healing process, supporting its traditional use in wound care (Parente et al., 2012).
Antioxidant Properties and Skin Protection : Calendula officinalis exhibits antioxidant properties and has been studied for its potential in protecting skin against UVB-induced oxidative stress. Research suggests that calendula can maintain reduced glutathione levels and affect the secretion/activity of matrix metalloproteinases, which are crucial in skin repair and protection (Fonseca et al., 2010).
Angiogenic Activity : Calendula officinalis, including calenduladiol, has shown angiogenic activity, which is essential for wound healing. The angiogenic activity was demonstrated in a study using the chick chorioallantoic membrane assay, indicating the potential of calendula in promoting the formation of new blood vessels during the wound healing process (Patrick et al., 1996).
Antiproliferative Effects Against Cancer Cells : Calenduladiol and its derivatives have been explored for their antiproliferative effects against cancer cells, particularly in prostate cancer. This research highlights the potential therapeutic applications of calenduladiol in cancer treatment (Castro et al., 2019).
- of compounds like triterpenes, flavonoids, and others. These compounds contribute to the plant's medicinal properties and have been studied using various analytical techniques (Olennikov & Kashchenko, 2022).
Chemical Composition and Pharmacological Activities : The chemical composition of Calendula officinalis has been extensively studied, revealing the presence of triterpenoids, flavonoids, coumarines, quinones, volatile oil, carotenoids, and amino acids. These constituents contribute to the plant's diverse pharmacological activities such as anti-inflammatory, hepatoprotective, and wound healing properties (Muley et al., 2009).
Evaluation of Wound Healing Properties : In vitro studies on the wound healing properties of Calendula officinalis extracts, including calenduladiol, have shown promising results. These studies aim to understand the molecular mechanisms behind the plant's traditional use in skin inflammation treatment and minor wound healing (Nicolaus et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZENLMTKDAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905678 | |
| Record name | Lup-20(29)-ene-3,16-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calendula | |
CAS RN |
10070-48-1 | |
| Record name | NSC133914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lup-20(29)-ene-3,16-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



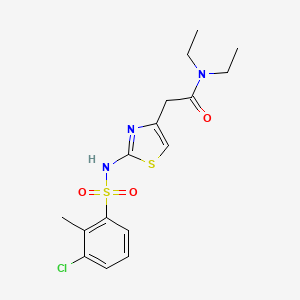
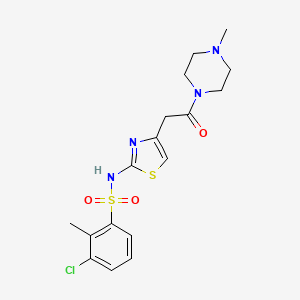
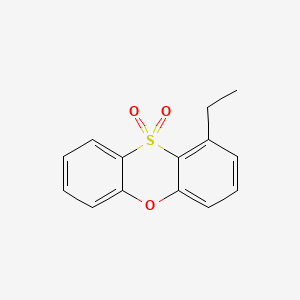
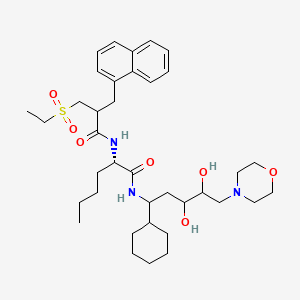
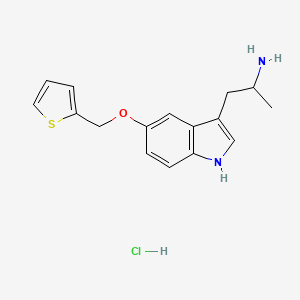
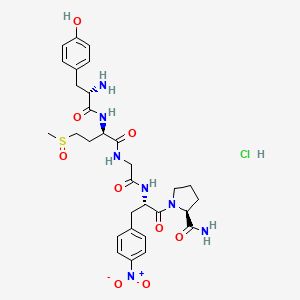
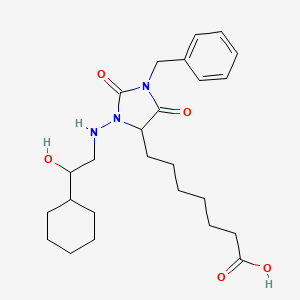
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
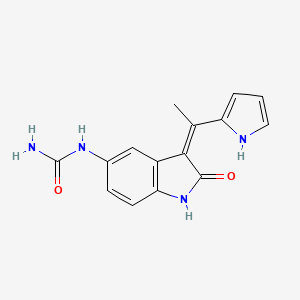
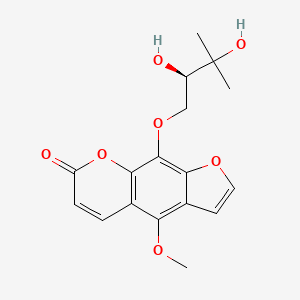
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
